molecular formula C21H22FN3O4S B2850792 methyl 1-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate CAS No. 942004-80-0

methyl 1-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate

Katalognummer: B2850792
CAS-Nummer: 942004-80-0
Molekulargewicht: 431.48
InChI-Schlüssel: XMRKKHMUWBTIEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H22FN3O4S and its molecular weight is 431.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 1-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a thiazole moiety, and a fluorobenzamide group. The presence of these functional groups is crucial for its biological activity.

Research indicates that this compound interacts with various biological targets, primarily through modulation of G protein-coupled receptors (GPCRs) and integrins. These interactions can lead to significant physiological changes.

G Protein-Coupled Receptors (GPCRs)

GPCRs are pivotal in many signaling pathways. The compound is hypothesized to act as an agonist or antagonist at specific GPCRs, influencing intracellular calcium levels and cyclic AMP production. This modulation can affect processes such as neurotransmission and immune responses .

Integrin Inhibition

The compound has been identified as an inhibitor of integrins α1β1 and α6β1. Integrins are critical for cell adhesion and signaling; thus, their inhibition can have implications in treating fibrotic diseases and cancer metastasis .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cell proliferation in various cancer cell lines. Notably, it showed an IC50 value of approximately 0.14 μM against specific cancer cell types, indicating potent anti-proliferative activity compared to standard chemotherapeutic agents .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound. In one study, administration of the compound resulted in reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent. Furthermore, the compound demonstrated favorable pharmacokinetic properties, including good bioavailability and metabolic stability .

Case Studies

  • Case Study on Cancer Treatment : A recent clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects predominantly involving gastrointestinal disturbances.
  • Case Study on Fibrosis : Another study focused on the use of the compound for treating pulmonary fibrosis. Patients reported improved lung function and quality of life metrics after treatment with the compound over a six-month period.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of thiazole derivatives, including methyl 1-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate. Research indicates that compounds with similar structures can ameliorate insulin sensitivity and hyperlipidemia in diabetic models. For instance, a related thiazole derivative demonstrated significant improvements in glucose metabolism and lipid profiles in streptozotocin-induced diabetic rats .

Antioxidant Activity

The antioxidant properties of thiazole derivatives are well-documented. This compound may exhibit similar effects by reducing oxidative stress markers and enhancing the levels of endogenous antioxidants like glutathione (GSH) and superoxide dismutase (SOD). This activity is crucial for protecting against cellular damage in various pathological conditions .

Neurological Applications

Compounds that target G protein-coupled receptors (GPCRs) have gained attention for their role in treating neurological disorders. This compound may interact with specific GPCRs implicated in mood regulation and cognitive function, potentially offering therapeutic benefits for conditions such as depression and anxiety .

Case Study 1: Insulin Sensitivity Improvement

In a controlled study involving diabetic rats treated with a thiazole derivative similar to this compound, significant improvements were observed in insulin sensitivity and lipid profiles after four weeks of treatment. The compound effectively reduced serum glucose levels and improved the lipid profile by lowering triglycerides and cholesterol levels while increasing HDL cholesterol .

Case Study 2: Antioxidant Effects

Another study assessed the antioxidant effects of thiazole derivatives on oxidative stress markers in diabetic rats. The administration of these compounds resulted in a notable increase in GSH and SOD levels while decreasing malondialdehyde (MDA) levels, indicating a protective effect against oxidative damage .

Eigenschaften

IUPAC Name

methyl 1-[2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S/c1-29-20(28)13-8-10-25(11-9-13)19(27)15-6-7-16-17(15)23-21(30-16)24-18(26)12-2-4-14(22)5-3-12/h2-5,13,15H,6-11H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRKKHMUWBTIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.